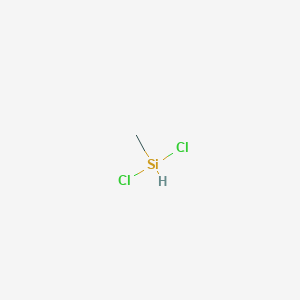

Dichloromethylsilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Dichloromethylsilane (also known as methyldichlorosilane) is a chemical compound with the formula CH₄Cl₂Si. It is a colorless liquid with a sharp, acrid odor and is highly reactive. This compound is primarily used in the production of silicones and other silicon-based materials .

準備方法

Synthetic Routes and Reaction Conditions

Dichloromethylsilane can be synthesized through the direct reaction of methyl chloride with silicon in the presence of copper as a catalyst. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, silane, methyldichloro- is often produced by the catalytic redistribution of methyldichlorosilane with trichlorosilane or tetrachlorosilane. This process involves two main steps:

- Catalytic redistribution to form methyltrichlorosilane and dichlorosilane.

- Catalytic disproportionation of dichlorosilane to produce silane and trichlorosilane .

化学反応の分析

Hydrolysis and Reaction with Water

Dichloromethylsilane reacts vigorously with water , producing hydrogen chloride (HCl) gas and methylsilanol intermediates. This exothermic reaction proceeds as:

CH₃SiHCl₂ + 2H₂O → CH₃SiH(OH)₂ + 2HCl

Key Findings:

-

Reaction Kinetics : In excess water (≥5:1 water-to-silane ratio), 50% of the theoretical HCl yield is generated within 0.12 minutes at ambient conditions .

-

Hazards : The rapid HCl release poses significant corrosion and inhalation risks .

-

Byproducts : Hydrolysis under controlled conditions can yield cyclic or linear siloxanes, depending on reaction stoichiometry .

Reactions with Alcohols and Nucleophiles

This compound undergoes nucleophilic substitution with alcohols, amines, and other nucleophiles:

CH₃SiHCl₂ + 2ROH → CH₃SiH(OR)₂ + 2HCl

Experimental Insights:

-

Methanol Reaction : Forms methoxy derivatives, though slower compared to hydrolysis due to reduced electrophilicity of Si–OR bonds .

-

Amine Substitution : Reacts with dimethylamine to produce bis(dimethylamino) derivatives, which are less moisture-sensitive .

Polymerization and Siloxane Formation

Controlled hydrolysis enables polymerization, forming silicones:

nCH₃SiHCl₂+nH₂O→[–SiH(CH₃)–O–]n+2nHCl

Polymer Characteristics:

| Property | Value/Observation | Source |

|---|---|---|

| Chain Length | Controlled by H₂O ratio | |

| Thermal Stability | Stable up to 250°C |

Combustion and Thermal Decomposition

Combustion releases toxic gases, including hydrogen chloride (HCl) and phosgene (COCl₂) .

Hazard Profile:

-

Firefighting Challenges : Water application exacerbates HCl emission; dry chemicals or CO₂ are recommended .

Reactions with Organic Bases and Ligands

This compound reacts with polydentate ligands to form macrocyclic complexes. For example:

-

With a pyridoxal-derived Schiff base, it forms a macrocyclic siloxane featuring Si–O–Si bridges and intramolecular hydrogen bonding .

Structural Data:

| Parameter | Observation | Source |

|---|---|---|

| Crystal System | Triclinic | |

| Hydrogen Bonds | O–H⋯N (2.58 Å) |

科学的研究の応用

Synthesis of Polydimethylsiloxane

Dichloromethylsilane serves as a precursor for synthesizing polydimethylsiloxane (PDMS), which is widely used in various applications, including as a substitute for vitreous humor in ocular surgeries. A recent study demonstrated that PDMS synthesized from this compound exhibited comparable characteristics to commercially available PDMS, confirming its viability for medical use. The optimal ratio of this compound to dichloromethane was found to be 1:1, yielding PDMS with medium viscosity and non-toxic properties suitable for biological applications .

Surface Coating and Passivation

In surface chemistry, this compound is employed for surface passivation techniques. A study highlighted its effectiveness when combined with Tween-20 to create surfaces that minimize nonspecific binding of biomolecules during single-molecule studies. This method proved to be more efficient than traditional polyethylene glycol surfaces, facilitating improved imaging and analysis in biochemical research .

Resin-Bound Siloxanes

This compound is also used in the preparation of resin-bound siloxanes, particularly those reactive towards tertiary alcohols. This application is significant in the development of advanced materials with tailored properties for specific industrial uses .

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis of PDMS | Used as a precursor for producing PDMS | Comparable properties to commercial PDMS |

| Surface Passivation | Combined with Tween-20 for biomolecule studies | More effective than standard methods |

| Resin-Bound Siloxanes | Preparation involving reactivity with tertiary alcohols | Important for advanced material development |

Vitreous Humor Substitute

The use of PDMS synthesized from this compound as a vitreous humor substitute has been extensively studied. The synthesized PDMS demonstrated high transparency and biocompatibility, making it an excellent candidate for ocular applications . Its low toxicity profile was confirmed through in vitro testing, indicating that it does not irritate biological tissues.

Drug Delivery Systems

This compound-derived materials are being explored for drug delivery systems due to their tunable properties. Research indicates that modifying siloxanes can enhance drug encapsulation efficiency and release profiles, which is crucial for developing effective therapeutic agents .

Case Study 1: Polydimethylsiloxane Synthesis

A study conducted in Indonesia aimed to produce PDMS using this compound as a cost-effective alternative to octamethylcyclotetrasiloxane (D4). The research varied the precursor ratios and evaluated the resulting PDMS's physical properties, confirming that it met the necessary standards for medical applications .

Case Study 2: Surface Modification Techniques

A research project focused on improving single-molecule imaging techniques by applying this compound-based coatings on glass slides. The results showed a significant reduction in nonspecific binding, enhancing the clarity and accuracy of imaging biomolecular interactions .

作用機序

The mechanism of action of silane, methyldichloro- involves its high reactivity with water and other nucleophiles. Upon exposure to moisture, it hydrolyzes to form silanols and hydrochloric acid. The silanols can further condense to form siloxane bonds, which are the backbone of many silicon-based materials. This reactivity makes it a valuable compound for surface modification and the synthesis of various silicon-containing products .

類似化合物との比較

Similar Compounds

Dichloromethylsilane: Similar in structure but with different reactivity and applications.

Trichlorosilane: Used in the production of high-purity silicon for semiconductors.

Tetrachlorosilane: Employed in the production of fumed silica and other silicon-based materials.

Uniqueness

This compound is unique due to its specific reactivity profile, which allows for the efficient production of silicones and other organosilicon compounds. Its ability to undergo hydrolysis and condensation reactions makes it particularly valuable in the synthesis of silicon-based materials .

特性

分子式 |

CH4Cl2Si |

|---|---|

分子量 |

115.03 g/mol |

IUPAC名 |

dichloro(methyl)silane |

InChI |

InChI=1S/CH4Cl2Si/c1-4(2)3/h4H,1H3 |

InChIキー |

NWKBSEBOBPHMKL-UHFFFAOYSA-N |

正規SMILES |

C[SiH](Cl)Cl |

関連するCAS |

99936-08-0 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。